molecular formula C14H10Cl4 B12640965 2,2',5,5'-Tetrachlorobenzyl-4-toluene CAS No. 121107-55-9

2,2',5,5'-Tetrachlorobenzyl-4-toluene

Cat. No.: B12640965
CAS No.: 121107-55-9
M. Wt: 320.0 g/mol
InChI Key: QXSLEXIIDWPMTH-UHFFFAOYSA-N
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Description

2,2’,5,5’-Tetrachlorobenzyl-4-toluene is an organic compound characterized by the presence of four chlorine atoms attached to a benzyl group and a toluene moiety. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,5,5’-Tetrachlorobenzyl-4-toluene typically involves the chlorination of benzyl-4-toluene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent like carbon tetrachloride or chloroform to facilitate the reaction.

Industrial Production Methods

Industrial production of 2,2’,5,5’-Tetrachlorobenzyl-4-toluene follows a similar synthetic route but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’,5,5’-Tetrachlorobenzyl-4-toluene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of tetrachlorobenzoic acids.

    Reduction: Formation of dichlorobenzyl toluenes.

    Substitution: Formation of hydroxyl or amino derivatives of benzyl toluene.

Scientific Research Applications

2,2’,5,5’-Tetrachlorobenzyl-4-toluene finds applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’,5,5’-Tetrachlorobenzyl-4-toluene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,2’,5,5’-Tetrachlorobiphenyl: Similar in structure but lacks the toluene moiety.

    2,2’,5,5’-Tetrachlorobenzidine: Contains amino groups instead of the toluene moiety.

Uniqueness

2,2’,5,5’-Tetrachlorobenzyl-4-toluene is unique due to the presence of both benzyl and toluene groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other chlorinated aromatic compounds.

Properties

CAS No.

121107-55-9

Molecular Formula

C14H10Cl4

Molecular Weight

320.0 g/mol

IUPAC Name

1,4-dichloro-2-[(2,5-dichlorophenyl)methyl]-3-methylbenzene

InChI

InChI=1S/C14H10Cl4/c1-8-11(14(18)5-4-12(8)16)7-9-6-10(15)2-3-13(9)17/h2-6H,7H2,1H3

InChI Key

QXSLEXIIDWPMTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1CC2=C(C=CC(=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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